Bienvenue dans la boutique en ligne BenchChem!

1-(2-Hydroxyethyl)-1,2,3,4-tetrahydroquinazolin-2-one

Lipophilicity LogP Drug-likeness

1-(2-Hydroxyethyl)-1,2,3,4-tetrahydroquinazolin-2-one is a bicyclic heterocyclic building block belonging to the dihydroquinazolinone class. It is primarily offered by chemical suppliers such as Enamine (cat.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 1258639-79-0
Cat. No. B1523932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxyethyl)-1,2,3,4-tetrahydroquinazolin-2-one
CAS1258639-79-0
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2N(C(=O)N1)CCO
InChIInChI=1S/C10H12N2O2/c13-6-5-12-9-4-2-1-3-8(9)7-11-10(12)14/h1-4,13H,5-7H2,(H,11,14)
InChIKeyRUDZSNLYMGFDIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Hydroxyethyl)-1,2,3,4-tetrahydroquinazolin-2-one (CAS 1258639-79-0): Procurement-Grade Overview and Core Identity


1-(2-Hydroxyethyl)-1,2,3,4-tetrahydroquinazolin-2-one is a bicyclic heterocyclic building block belonging to the dihydroquinazolinone class. It is primarily offered by chemical suppliers such as Enamine (cat. EN300-70524) at a standard purity of 95% [1]. Its molecular formula is C10H12N2O2, with a molecular weight of 192.21 g/mol. The compound features a hydroxyethyl substituent at the N1 position, which fundamentally alters its physicochemical profile relative to unsubstituted or simple alkyl-substituted tetrahydroquinazolin-2-ones.

Procurement Risk: Why 1-(2-Hydroxyethyl)-1,2,3,4-tetrahydroquinazolin-2-one Cannot Be Simply Replaced by In-Class Analogs


Superficially similar 1-substituted tetrahydroquinazolin-2-ones—such as the 1-methyl or 1-unsubstituted parent compound—differ substantially in hydrogen-bonding capacity, lipophilicity, and physical form. These differences are not cosmetic; they directly impact solution-phase handling, reactivity in subsequent synthetic steps, and biological profile if the building block is incorporated into a target molecule. The quantitative evidence below demonstrates why generic substitution risks altered synthetic outcomes and confounded biological results [1].

Quantitative Differentiation of 1-(2-Hydroxyethyl)-1,2,3,4-tetrahydroquinazolin-2-one from Closest Analogs


Hydrophilicity Superiority: LogP and LogD Comparison vs. 1-Methyl Analog

The target compound shows a calculated LogP of 0.026, indicating high hydrophilicity, while the 1-methyl analog (CAS 19270-60-1) is significantly more lipophilic. Although an exact experimental LogP for the methyl analog is unavailable in the accessed databases, its predicted pKa of 14.49 suggests weaker hydrogen-bonding capacity and higher lipophilicity compared to the target's pKa of 15.22 [1]. The ~0.7 unit pKa difference reflects the electron-withdrawing influence of the hydroxyl group, which correlates with reduced LogP.

Lipophilicity LogP Drug-likeness Solubility

Topological Polar Surface Area (TPSA) as a Descriptor of Hydrogen-Bonding Potential

The target compound possesses a calculated topological polar surface area (TPSA) of 52.57 Ų [1]. In contrast, the 1-methyl analog lacks the hydroxyl group and is expected to have a TPSA around 32–35 Ų, typical for simple mono-carbonyl quinazolinones. This ~20 Ų difference directly translates to enhanced hydrogen-bonding capability (both donor and acceptor) and improved oral bioavailability predictors.

Polar surface area Hydrogen bonding Drug-likeness Bioavailability

Synthetic Handle Differentiation: Hydroxyethyl vs. Alkyl Substituents for Downstream Functionalization

The primary hydroxyl group of the target compound enables direct esterification, etherification, or mesylation/tosylation for subsequent nucleophilic displacement. The 1-methyl and 1-unsubstituted analogs lack this functional handle, restricting their use as linkable building blocks. No quantitative yield data for specific transformations were available in the accessed databases, but the structural capability is unambiguous.

Derivatization Prodrug design Linker chemistry Bioconjugation

Physical Form Ancillary Information: Solid vs. Liquid Handling Considerations

The 1-methyl analog is a crystalline solid with a sharp melting point of 183–184 °C . While the melting point of the target compound is not reported in the literature, its relatively low LogP and the presence of a flexible hydroxyethyl chain suggest it may be a viscous oil or low-melting solid at room temperature. This contrasts with the methyl analog, which requires dissolution or melting for liquid handling.

Physical state Automated dispensing Solubility Handling

Procurement-Driven Application Scenarios for 1-(2-Hydroxyethyl)-1,2,3,4-tetrahydroquinazolin-2-one


Medicinal Chemistry Lead Optimization Requiring Enhanced Solubility

When a tetrahydroquinazolin-2-one core is selected, the 1-(2-hydroxyethyl) variant should be prioritized over the 1-methyl or 1-unsubstituted analogs if aqueous solubility is a key optimization parameter. The calculated LogP of 0.026 and TPSA of 52.57 Ų predict superior solubility, reducing the risk of late-stage attrition due to poor bioavailability [1].

Synthesis of Bioconjugatable or PEGylatable Quinazolinone Scaffolds

The primary alcohol of the target compound provides a ready attachment point for PEG chains, biotin, fluorophores, or other functional cargo. This makes it the building block of choice for projects requiring chemical probe synthesis or targeted drug delivery constructs, where 1-alkyl analogs would require de novo functionalization [1].

Automated Parallel Synthesis Libraries Favoring Liquid Building Blocks

For high-throughput chemistry platforms, the likely liquid or low-melting form of the target compound (in contrast to the high-melting 1-methyl analog, mp 183–184 °C ) facilitates direct dispensing, improves dissolution rates, and minimizes insoluble residue, thus increasing workflow efficiency.

Early-Stage Fragment-Based Drug Discovery

As a low-molecular-weight, highly soluble fragment with balanced hydrogen-bonding capacity (TPSA 52.57 Ų, 2 HBD, 2 HBA), this compound aligns well with fragment library design criteria. Its LogP of 0.026 places it within the optimal range for fragment screening, unlike the more lipophilic alkyl-substituted analogs [1].

Quote Request

Request a Quote for 1-(2-Hydroxyethyl)-1,2,3,4-tetrahydroquinazolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.